Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate
Overview
Description
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate: is an organic compound with a cyclohexane ring structure It is characterized by the presence of a hydroxyl group at the third position and a carboxylate ester group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylate ester groups.
Hydroxylation: Cyclohexanone is subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst to form 3-hydroxycyclohexanone.
Esterification: The hydroxylated product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-ketocyclohexane-1-carboxylate or cyclohexane-1,3-dicarboxylate.
Reduction: Formation of 3-hydroxycyclohexane-1-methanol or cyclohexane-1,3-diol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties. They may serve as precursors for the synthesis of pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Methyl (1s,3r)-3-hydroxycyclopentane-1-carboxylate: Similar structure but with a five-membered ring.
Methyl (1s,3r)-3-hydroxycycloheptane-1-carboxylate: Similar structure but with a seven-membered ring.
Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: Methyl (1s,3r)-3-hydroxycyclohexane-1-carboxylate is unique due to its specific ring size and functional group arrangement. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in synthesis and research.
Properties
IUPAC Name |
methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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